![molecular formula C5H4N4S B11921341 Isothiazolo[4,5-b]pyrazin-3-amine CAS No. 92914-68-6](/img/structure/B11921341.png)
Isothiazolo[4,5-b]pyrazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isothiazolo[4,5-b]pyrazin-3-amine is a heterocyclic compound with the molecular formula C5H4N4S and a molecular weight of 152.18 g/mol . This compound is characterized by its unique isothiazole and pyrazine rings fused together, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isothiazolo[4,5-b]pyrazin-3-amine typically involves the formation of the isothiazole ring followed by the construction of the pyrazine ring. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-aminothiazole, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Isothiazolo[4,5-b]pyrazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Isothiazolo[4,5-b]pyrazin-3-amine has been explored for various scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Industry: The compound can be used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of isothiazolo[4,5-b]pyrazin-3-amine involves its interaction with specific molecular targets. For instance, as a GAK inhibitor, it interferes with the clathrin-mediated endocytosis pathway, which is crucial for the intracellular trafficking of proteins and viruses . This inhibition can disrupt the lifecycle of viruses, making it a potential antiviral agent.
Comparison with Similar Compounds
Isothiazolo[4,3-b]pyridine: Another heterocyclic compound with similar structural features but different biological activities.
Pyrazolo[3,4-d]pyrimidine: Known for its cytotoxic activities against cancer cells.
Uniqueness: Isothiazolo[4,5-b]pyrazin-3-amine is unique due to its specific ring structure and its potential as a GAK inhibitor. Unlike its analogs, it has shown promise in antiviral research, particularly against viruses like hepatitis C virus and dengue virus .
Properties
CAS No. |
92914-68-6 |
|---|---|
Molecular Formula |
C5H4N4S |
Molecular Weight |
152.18 g/mol |
IUPAC Name |
[1,2]thiazolo[4,5-b]pyrazin-3-amine |
InChI |
InChI=1S/C5H4N4S/c6-4-3-5(10-9-4)8-2-1-7-3/h1-2H,(H2,6,9) |
InChI Key |
UBPGIWPYTJVLRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=N1)C(=NS2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


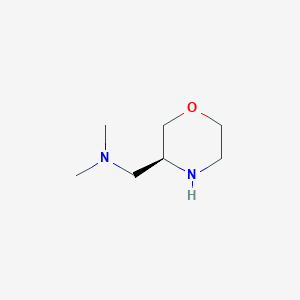
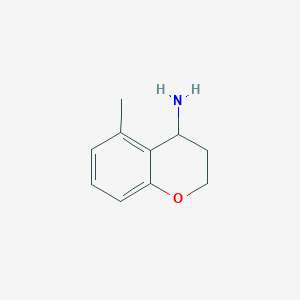
![6-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B11921272.png)
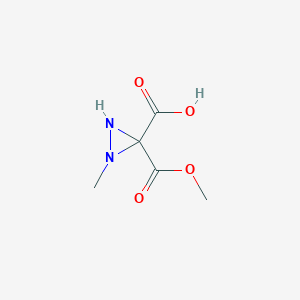
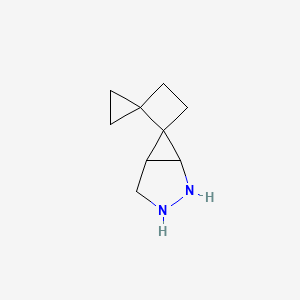
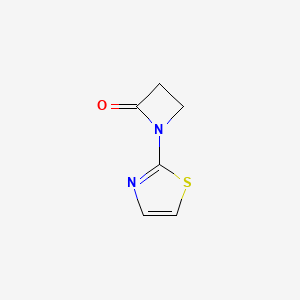


![4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B11921324.png)




![Spiro[4.5]dec-9-EN-7-OL](/img/structure/B11921339.png)
